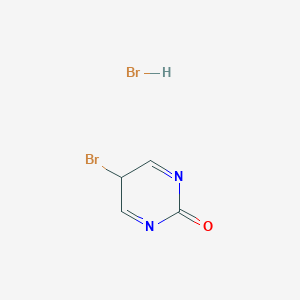
5-bromo-5H-pyrimidin-2-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5H-pyrimidin-2-one;hydrobromide is a chemical compound with the molecular formula C4H3BrN2O·HBr It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-5H-pyrimidin-2-one;hydrobromide typically involves the bromination of pyrimidin-2-one. One common method is the halogenation of pyrimidin-2-one using N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under mild conditions, yielding the desired brominated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5H-pyrimidin-2-one;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used in nucleophilic substitution reactions. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, although these reactions are less frequently studied.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
5-Bromo-5H-pyrimidin-2-one;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-5H-pyrimidin-2-one;hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Similar in structure but lacks the hydrobromide component.
5-Chloropyrimidine: Another halogenated pyrimidine derivative with chlorine instead of bromine.
5-Iodopyrimidine: Contains iodine instead of bromine, exhibiting different reactivity and properties.
Uniqueness
5-Bromo-5H-pyrimidin-2-one;hydrobromide is unique due to its specific halogenation pattern and the presence of the hydrobromide component. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C4H4Br2N2O |
|---|---|
Molecular Weight |
255.90 g/mol |
IUPAC Name |
5-bromo-5H-pyrimidin-2-one;hydrobromide |
InChI |
InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-3H;1H |
InChI Key |
FTJPIRRJHWHURH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=CC1Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















